Tibrofan
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tibrofan involves the reaction of 4,5-dibromo-2-thiophenecarboxamide with 4-bromophenylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and column chromatography .
Chemical Reactions Analysis
Types of Reactions
Tibrofan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the bromine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
Tibrofan has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in inhibiting integrin αIIb/β3 receptors, which are important in cell adhesion and signaling.
Medicine: Investigated for its potential use in preventing blood clotting and treating cardiovascular diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
Tibrofan exerts its effects by inhibiting the integrin αIIb/β3 receptor. This receptor is involved in platelet aggregation, a crucial step in blood clot formation. By blocking this receptor, this compound prevents the binding of fibrinogen and other ligands, thereby inhibiting platelet aggregation and thrombus formation .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that also inhibits cyclooxygenase enzymes.
Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.
Aspirin: An NSAID that irreversibly inhibits cyclooxygenase enzymes
Uniqueness
Tibrofan is unique in its specific inhibition of the integrin αIIb/β3 receptor, which sets it apart from other NSAIDs that primarily target cyclooxygenase enzymes. This specificity makes this compound particularly useful in preventing blood clotting without the gastrointestinal side effects commonly associated with other NSAIDs .
Biological Activity
Tibrofan, a compound initially developed for its antibacterial and disinfectant properties, has garnered attention for its potential biological activities beyond these applications. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.
Overview of this compound
This compound is classified as a synthetic compound with notable pharmacological properties. It has been studied for its effects on various biological pathways, particularly in the context of neurodevelopmental disorders. Recent studies have explored its role in modulating gene expression related to Fragile X syndrome (FXS), a genetic condition characterized by intellectual disability and behavioral challenges.
Research indicates that this compound may influence the expression of the FMR1 gene, which is crucial in FXS. In vitro studies involving induced pluripotent stem cells (iPSCs) derived from FXS patients demonstrated that treatment with this compound resulted in increased mRNA levels of the FMR1 gene, although these increases were not clinically significant . This suggests that while this compound may activate certain pathways associated with FMR1 expression, further investigation is needed to understand its full therapeutic potential.
Data Table: Effects of this compound on FMR1 Expression
Case Studies
Several case studies have highlighted the application of this compound in clinical settings:
-
Study on Neurodevelopmental Disorders :
- Researchers utilized iPSCs from FXS patients to assess the impact of various compounds, including this compound. The study found that while this compound increased mRNA levels associated with neurodevelopment, the clinical implications remain unclear due to the lack of significant changes in protein expression levels .
- High-Throughput Screening :
Pharmacological Properties
This compound has been noted for its antibacterial properties as well. It has been FDA-approved for use as an antibiotic and disinfectant, demonstrating versatility in its applications . The compound's ability to modulate biological pathways makes it a candidate for further exploration in treating complex diseases.
Properties
IUPAC Name |
4,5-dibromo-N-(4-bromophenyl)thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Br3NOS/c12-6-1-3-7(4-2-6)15-11(16)9-5-8(13)10(14)17-9/h1-5H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWLKVQCHZSSEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(S2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Br3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046156 | |
Record name | Tibrofan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15686-72-3 | |
Record name | Tibrofan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tibrofan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIBROFAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K1U70U1M5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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